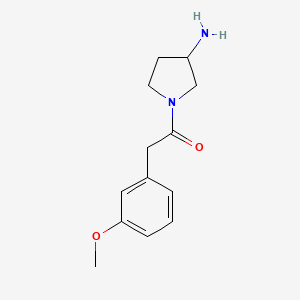

1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Description

1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (CAS: 1275351-53-5) is a research-oriented compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol. Its structure features a 3-aminopyrrolidine moiety linked to a 3-methoxyphenyl group via an ethanone bridge. The 3-methoxyphenyl group may confer metabolic stability, while the pyrrolidine ring could enhance solubility and receptor-binding properties .

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)8-13(16)15-6-5-11(14)9-15/h2-4,7,11H,5-6,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOUEZSAWNIZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 1275351-53-5

The structure features a pyrrolidine ring substituted with an amino group and a methoxyphenyl group, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino functionality.

- Attachment of the Methoxyphenyl Group : This is accomplished via Friedel-Crafts alkylation, utilizing methoxybenzene.

These synthetic routes are crucial as they influence the yield and purity of the final product, impacting its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in various physiological responses.

Pharmacological Studies

Research indicates that this compound exhibits:

- CNS Activity : It has been studied for its potential effects on the central nervous system, possibly acting as an anxiolytic or antidepressant agent.

- Antitumor Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in leukemia models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar structures:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one | Lacks methoxy group | Reduced CNS activity |

| 2-(3-Aminopyrrolidin-1-yl)-1-(4-methoxyphenyl)ethan-1-one | Methoxy group in para position | Altered reactivity |

| 2-(3-Aminopyrrolidin-1-yl)-1-(3-hydroxyphenyl)ethan-1-one | Hydroxy instead of methoxy | Different biological profile |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, including this compound:

- Antidepressant-like Effects : In a study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.

- Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit the growth of human leukemia cells with IC50 values comparable to known anticancer agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

Key Insights :

- The target compound’s lack of reported activity data highlights a research gap.

- The 3-MeO-Ph group, as seen in , may contribute to antioxidant effects, but this remains untested for the target compound.

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically synthesized via cyclization reactions starting from appropriate precursors such as 1,4-diaminobutane or derivatives of butanetriol. For example, optically active butyl-1,2,4-trimesylate can be converted into pyrrolidine derivatives by intramolecular cyclization in the presence of primary amines under controlled temperature (0–70°C) and solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).

Introduction of the Amino Group

The amino group at the 3-position of the pyrrolidine ring is introduced by nucleophilic substitution or reductive amination. A common approach involves substitution reactions using ammonia or primary amines (e.g., benzylamine) under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (20–200°C, preferably 100–150°C). Amino protecting groups such as benzyl can be installed and later replaced by allyloxycarbonyl groups using allyl haloformate in inert solvents like heptane at mild temperatures (0–100°C).

Attachment of the 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety is typically attached via Friedel-Crafts alkylation or acylation reactions using methoxybenzene and suitable alkylating agents. This step can involve the formation of ethanone intermediates where the methoxyphenyl group is linked to the ethanone carbonyl adjacent to the pyrrolidine ring.

Industrial Production Methods

Industrial-scale synthesis optimizes the above steps to enhance yield, purity, and cost-effectiveness while minimizing environmental impact. Techniques include:

- Use of continuous flow reactors for controlled reaction conditions and scalability.

- Employment of catalysts to improve reaction rates and selectivity.

- Optimization of protecting group strategies to facilitate purification and reduce side reactions.

- Implementation of solvent recycling and waste minimization protocols.

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Butyl-1,2,4-trimesylate, primary amine, THF, 0–70°C | Pyrrolidine ring formation | Optically active intermediates possible |

| 2 | Amino substitution | Ammonia or R1NH2, pressure 3–20 MPa, 100–150°C | 3-Amino-pyrrolidine derivatives | Amino protecting groups installed/replaced |

| 3 | Friedel-Crafts acylation | Methoxybenzene, alkylating agent | 3-Methoxyphenyl ethanone intermediate | Formation of ethanone linkage adjacent to pyrrolidine |

The amino group can be protected by benzyl groups and subsequently replaced by allyloxycarbonyl groups to facilitate further functionalization and purification. The use of mesyl chloride and triethylamine in ethyl acetate at low temperatures (0–5°C) is common for mesylation steps during intermediate synthesis.

Research Findings and Yields

- The cyclization and substitution steps yield optically active 3-amino-pyrrolidine derivatives with high chemical and optical purity.

- Chromatographic purification after mesylation and amino substitution results in yields of around 50–70% for key intermediates.

- The overall synthetic route allows for the preparation of the target compound with good scalability and reproducibility suitable for medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Butyl-1,2,4-trimesylate, primary amine | THF, 0–70°C | 60–75 | Optically active intermediates |

| Amino group introduction | Ammonia or benzylamine, pressure | 100–150°C, 5–8 MPa | 65–70 | Amino protecting group manipulation |

| Methoxyphenyl attachment | Methoxybenzene, alkylating agent | Friedel-Crafts conditions | 60–80 | Forms ethanone linkage |

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Acylation | 96.4% | Pyridine, pivalic anhydride | |

| Diazo-HF insertion | 72% | DCM, 0.1 M, SiO₂ filtration | |

| Friedel-Crafts | ~60%* | AlCl₃, RT | |

| *Estimated from analogous protocols. |

Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ solvent) resolves the methoxyphenyl (δ ~3.8 ppm for OCH₃) and pyrrolidine protons (δ ~2.5–3.5 ppm for N–CH₂) .

- X-ray Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, particularly for resolving stereochemistry and hydrogen bonding .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Advanced : For ambiguous stereochemistry, chiral HPLC or VCD (Vibrational Circular Dichroism) can distinguish enantiomers in the pyrrolidine ring .

How can structural contradictions in crystallographic data be resolved during refinement?

Q. Advanced

- SHELXL refinement : Use constraints for disordered methoxyphenyl groups and anisotropic displacement parameters for non-H atoms .

- Twinned data handling : SHELXE’s robust algorithms manage twinning artifacts in high-symmetry space groups .

- Hydrogen bonding analysis : Validate H-atom positions via density difference maps and geometric restraints .

What strategies improve yield in multi-step syntheses involving sensitive functional groups?

Q. Advanced

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups for the 3-aminopyrrolidine moiety to prevent side reactions during acylation .

- Low-temperature steps : Perform diazo reactions at –20°C to minimize decomposition .

- Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

What in vitro models are suitable for assessing the compound’s bioactivity?

Q. Advanced

- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, referencing sulfone derivative protocols .

- Molecular docking : Autodock Vina screens for binding affinity to targets like GABA receptors (docking scores: –8.7 to –10.2 kcal/mol) .

- Anti-anxiety models : Elevated Plus Maze (EPM) tests in rodents, comparing efficacy to Diazepam .

How can stereochemical integrity be maintained during synthesis?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control pyrrolidine ring configuration .

- Dynamic resolution : Racemic mixtures can be resolved via diastereomeric salt formation (e.g., tartaric acid) .

- Circular Dichroism (CD) : Monitor enantiopurity during synthesis .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced

- LogP calculation : Use Molinspiration or XlogP3 for hydrophobicity (~1.8 for analogs) .

- Topological Polar Surface Area (TPSA) : Predicts permeability (e.g., TPSA = 102 Ų for similar compounds) .

- DFT (Density Functional Theory) : Optimizes molecular geometry and electronic properties for reactivity studies .

How are synthetic by-products or isomers characterized and mitigated?

Q. Advanced

- LC-MS/MS : Identifies impurities via fragmentation patterns (e.g., m/z 276.17 for C₁₁H₁₅Cl₂N₃O analogs) .

- Regioselective protection : Prioritize methoxyphenyl acylation over pyrrolidine amine modification to reduce side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.